2-[2-chloro-4-[[2-(diethylamino)ethylamino]methyl]-6-methoxyphenoxy]-N-phenylacetamide;dihydrochloride
Overview
Description
2-[2-chloro-4-[[2-(diethylamino)ethylamino]methyl]-6-methoxyphenoxy]-N-phenylacetamide;dihydrochloride is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a unique structure that includes a chloro group, a diethylaminoethyl group, and a methoxyphenoxy group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-chloro-4-[[2-(diethylamino)ethylamino]methyl]-6-methoxyphenoxy]-N-phenylacetamide;dihydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 2-chloro-N,N-dimethylethylamine, which is then reacted with other reagents to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and controlled environments to manage the reaction conditions effectively .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the methoxy group allows for potential oxidation reactions.
Reduction: The chloro group can be reduced under specific conditions.
Substitution: The diethylaminoethyl group can participate in substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-[2-chloro-4-[[2-(diethylamino)ethylamino]methyl]-6-methoxyphenoxy]-N-phenylacetamide;dihydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The diethylaminoethyl group may interact with biological receptors, while the chloro and methoxy groups can influence its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N,N-dimethylethylamine: Shares the chloro and diethylaminoethyl groups but lacks the methoxyphenoxy and phenylacetamide components.
Metoclopramide: Contains similar structural elements but is used primarily as an antiemetic.
Properties
IUPAC Name |
2-[2-chloro-4-[[2-(diethylamino)ethylamino]methyl]-6-methoxyphenoxy]-N-phenylacetamide;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30ClN3O3.2ClH/c1-4-26(5-2)12-11-24-15-17-13-19(23)22(20(14-17)28-3)29-16-21(27)25-18-9-7-6-8-10-18;;/h6-10,13-14,24H,4-5,11-12,15-16H2,1-3H3,(H,25,27);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRGYWYSQQSHTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC=CC=C2)OC.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.